5-Bromo-N,N-dimethylpyridin-2-amine hydrate
CAS No.:
Cat. No.: VC13582525
Molecular Formula: C7H11BrN2O
Molecular Weight: 219.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11BrN2O |
|---|---|
| Molecular Weight | 219.08 g/mol |
| IUPAC Name | 5-bromo-N,N-dimethylpyridin-2-amine;hydrate |
| Standard InChI | InChI=1S/C7H9BrN2.H2O/c1-10(2)7-4-3-6(8)5-9-7;/h3-5H,1-2H3;1H2 |
| Standard InChI Key | IGEYOBDSMLDVOP-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=NC=C(C=C1)Br.O |
Introduction
Structural and Molecular Characteristics
Chemical Composition
The molecular formula of 5-bromo-N,N-dimethylpyridin-2-amine hydrate is C₇H₁₁BrN₂O, with a molecular weight of 219.08 g/mol . The hydrate form includes one water molecule, as confirmed by crystallographic data and spectroscopic analyses .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₁BrN₂O | |
| Molecular Weight | 219.08 g/mol | |
| CAS Number | 1881332-56-4 | |
| Exact Mass | 218.004 Da | |
| LogP (Partition Coefficient) | 2.69 |
Crystallographic Insights
X-ray diffraction studies reveal that the pyridine ring is planar, with the bromine and dimethylamine groups occupying equatorial positions. The water molecule forms hydrogen bonds with the amine group, stabilizing the crystal lattice .
Synthesis and Production
Synthetic Routes
The compound is typically synthesized via bromination of N,N-dimethylpyridin-2-amine precursors. A common method involves:
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Protection of the amine group using reagents like 2,5-hexanedione under acidic conditions .
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Bromination at the 5-position using bromine or N-bromosuccinimide (NBS) .
Key Reaction Conditions:
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to optimize yield (reported up to 69%) and purity . Post-synthesis purification involves recrystallization from methanol or ether .
Physicochemical Properties
Thermal Stability
The compound exhibits a boiling point of 253.5±20.0°C (non-hydrate form) and a flash point of 107.1±21.8°C . The hydrate form decomposes at elevated temperatures, releasing water vapor .
Solubility and Reactivity
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Solubility: Miscible in polar solvents (e.g., methanol, DMSO) but insoluble in hexane .
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Reactivity: Undergoes nucleophilic substitution at the bromine site, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Density | 1.5±0.1 g/cm³ (non-hydrate) | |
| Vapor Pressure | 0.0±0.5 mmHg at 25°C | |
| Refractive Index | 1.593 |
Applications in Research and Industry
Pharmaceutical Intermediates
The compound is a precursor to serotonin receptor ligands and antipsychotic agents. Its bromine atom facilitates functionalization for structure-activity relationship (SAR) studies .
Material Science
In coordination chemistry, it acts as a ligand for transition metals, forming complexes with catalytic applications .
Analytical Chemistry
As a reference standard in LC-MS and NMR, it aids in quantifying brominated aromatics in environmental samples .
| Parameter | Value | Source |
|---|---|---|
| Storage Temperature | 2–8°C (refrigerated) | |
| PPE Requirements | Gloves, lab coat, eye protection |
Environmental Impact
No significant bioaccumulation or persistence (vPvB) has been reported, but disposal must follow halogenated waste protocols .
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